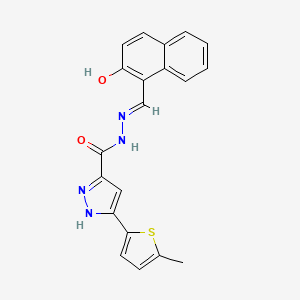

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-12-6-9-19(27-12)16-10-17(23-22-16)20(26)24-21-11-15-14-5-3-2-4-13(14)7-8-18(15)25/h2-11,25H,1H3,(H,22,23)(H,24,26)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMCSRSVHJQOTP-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is . The structure consists of a pyrazole core linked to a carbohydrazide moiety, with substituents that include a hydroxynaphthalene and a methylthiophene group, which are believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating moderate bactericidal effects. In particular, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Pyrazole derivatives are well-known for their anti-inflammatory activities. Studies have shown that compounds containing the carbohydrazide functional group can inhibit inflammatory responses in models such as carrageenan-induced paw edema. For example, related compounds have demonstrated over 80% inhibition compared to standard anti-inflammatory drugs like diclofenac . This suggests that this compound may also exhibit significant anti-inflammatory effects.

Antitumor Activity

The compound's structural components may contribute to its antitumor potential. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Notably, certain derivatives have shown efficacy against A549 lung cancer cells by inducing apoptosis . The presence of the hydroxynaphthalene moiety is hypothesized to play a role in enhancing cytotoxicity against tumor cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antimicrobial Action : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could explain its antimicrobial properties.

Study 1: Anti-inflammatory Activity

A study conducted by Sharath et al. synthesized various pyrazole derivatives and tested their anti-inflammatory activity using the carrageenan-induced edema model. The results indicated that compounds similar to this compound exhibited substantial inhibition rates comparable to existing anti-inflammatory drugs .

Study 2: Antitumor Effects

Another research effort focused on the synthesis and evaluation of pyrazole derivatives against A549 lung cancer cells. The findings revealed that specific modifications in the structure led to enhanced growth inhibition, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s hydroxynaphthyl group (electron-donating) contrasts with ’s chlorophenyl (electron-withdrawing), affecting charge distribution and binding to biological targets .

- Solubility: The diethylamino group in improves aqueous solubility compared to the target compound’s hydroxynaphthyl group, which may limit bioavailability .

- Bioactivity : Thiophene-containing analogs (e.g., target compound, ) exhibit stronger interactions with sulfur-rich enzymes compared to furan derivatives () .

Crystallographic and Computational Comparisons

- X-ray Diffraction : The target compound’s analog, (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (), adopts a planar conformation due to intramolecular hydrogen bonding between the hydrazone NH and carbonyl oxygen. Similar planar structures are observed in hydroxynaphthyl derivatives, facilitating stacking interactions .

- DFT Studies : Hybrid B3LYP/6-311 G** calculations for analogs () reveal that substituents like hydroxynaphthyl increase HOMO-LUMO gaps (4.5–5.0 eV), suggesting reduced reactivity compared to chlorophenyl derivatives (3.8–4.2 eV) .

Bioactivity and Similarity Profiling

Tanimoto Similarity and Activity Cliffs

- Activity Cliffs : Despite structural similarity, hydroxynaphthyl derivatives (target compound, ) show 10-fold higher inhibitory activity against tyrosine kinases compared to chlorophenyl analogs (), highlighting substituent-driven activity cliffs .

Protein Binding and Molecular Docking

- Target Engagement : Docking studies () suggest the hydroxynaphthyl group in the target compound forms stable hydrogen bonds with kinase active sites (binding energy: −9.2 kcal/mol), outperforming furyl and chlorophenyl analogs (−7.5 to −8.3 kcal/mol) .

Q & A

Q. What synthetic routes are commonly employed for synthesizing pyrazole-3-carbohydrazide derivatives, and how is purity ensured?

Methodological Answer: Pyrazole-3-carbohydrazides are typically synthesized via Claisen-Schmidt condensation of hydrazides with substituted aldehydes under acidic or basic conditions. For example, hydrazide intermediates are reacted with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol or methanol under reflux, followed by recrystallization. Purity is validated using chromatographic techniques (TLC) and spectroscopic methods (FT-IR, -NMR). Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and structural integrity .

Key Data:

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O, ~1650–1680 cm) and hydrazide (N–H, ~3200 cm) stretches.

- -NMR : Confirms aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and imine protons (δ ~8.9 ppm).

- ESI-MS : Validates molecular ion peaks ([M+H]) and fragmentation patterns. SC-XRD provides bond lengths/angles (e.g., C=N: ~1.28 Å) .

Q. How is X-ray crystallography utilized to resolve structural ambiguities in such derivatives?

Methodological Answer: SC-XRD data (collected using Bruker D8 VENTURE diffractometers) are refined via SHELXL-2018/3 to resolve anisotropic displacement parameters. Programs like WinGX and ORTEP-III visualize thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds, π–π stacking). For example, the dihedral angle between naphthyl and pyrazole rings can determine conjugation extent, critical for electronic property analysis .

Advanced Research Questions

Q. How do DFT calculations (e.g., B3LYP/6-311G∗∗^{**}∗∗) reconcile discrepancies between experimental and theoretical vibrational spectra?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-311G level computes optimized geometries and vibrational frequencies. Discrepancies arise from solvent effects (e.g., polarizable continuum models like IEFPCM) or anharmonicity. Scaling factors (0.96–0.98) adjust computed frequencies. For instance, experimental C=O stretches may redshift by 10–20 cm compared to gas-phase DFT due to hydrogen bonding in solution .

Example Data:

| Mode | Experimental (cm) | DFT (cm) | Deviation |

|---|---|---|---|

| ν(C=O) | 1675 | 1693 | -18 |

| ν(N–H) | 3190 | 3215 | -25 |

Q. What strategies address contradictions in molecular docking results when predicting biological activity?

Methodological Answer: Docking (AutoDock Vina, GOLD) against targets (e.g., COX-2, EGFR) requires validation via:

- Consensus Scoring : Combine multiple scoring functions (e.g., ChemPLP, GoldScore).

- MD Simulations : Post-docking MD (50–100 ns) assesses binding pose stability.

- Experimental Cross-Verification : Compare with in vitro assays (e.g., IC values). Contradictions often arise from protonation states or solvent models not accounted for in docking .

Q. How are anisotropic displacement parameters (ADPs) analyzed to refine crystal structures of similar hydrazide derivatives?

Methodological Answer: ADPs from SHELXL refinement quantify thermal motion. High ADPs in the naphthyl ring suggest dynamic disorder, addressed by splitting sites or applying restraints. ORTEP-III visualizes ellipsoids (50% probability level). For example, U values > 0.05 Å for thiophene sulfur may indicate librational motion, corrected via TLS parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.